molecular formula C11H16Te B14626420 Benzene, 1-(butyltelluro)-4-methyl- CAS No. 56950-02-8

Benzene, 1-(butyltelluro)-4-methyl-

Cat. No.: B14626420
CAS No.: 56950-02-8
M. Wt: 275.8 g/mol
InChI Key: QACRUIKNXANQDZ-UHFFFAOYSA-N
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Description

Benzene, 1-(butyltelluro)-4-methyl- (systematic name: 4-methylphenyl butyl telluride) is an organotellurium compound featuring a benzene ring substituted with a methyl group at the para position and a butyltelluro (-TeC₄H₉) group at the ortho position. Organotellurium compounds are less common than their sulfur or selenium counterparts due to tellurium’s lower natural abundance and higher toxicity, but they are of interest in materials science and catalysis .

Properties

CAS No.

56950-02-8

Molecular Formula

C11H16Te

Molecular Weight

275.8 g/mol

IUPAC Name

1-butyltellanyl-4-methylbenzene

InChI

InChI=1S/C11H16Te/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

QACRUIKNXANQDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te]C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(butyltelluro)-4-methyl- typically involves the introduction of a butyltelluro group to a benzene derivative. One common method is the reaction of 4-methylphenylmagnesium bromide with dibutyltellurium dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: While specific industrial production methods for Benzene, 1-(butyltelluro)-4-methyl- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Types of Reactions:

    Oxidation: Benzene, 1-(butyltelluro)-4-methyl- can undergo oxidation reactions, leading to the formation of telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield telluroxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzene, 1-(butyltelluro)-4-methyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organotellurium compounds.

    Biology: Research is ongoing to explore its potential biological activities, including its role as an antioxidant or enzyme inhibitor.

    Medicine: There is interest in its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: It is used in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(butyltelluro)-4-methyl- involves its interaction with molecular targets through its tellurium center. The tellurium atom can participate in redox reactions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different molecular structures, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares Benzene, 1-(butyltelluro)-4-methyl- with key analogs based on substituent type, molecular weight, and electronic effects:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-(Butyltelluro)-4-methylbenzene -TeC₄H₉ C₁₁H₁₆Te ~279.83 (estimated) Not available Hypothesized use in catalysis or organic synthesis
Benzene, 1-(butylthio)-4-methyl- -SC₄H₉ C₁₁H₁₆S 180.31 21784-96-3 Higher hydrophobicity (logP ~3.5); used in thiol-ene click chemistry
Benzene, 1-chloro-4-methyl- -Cl C₇H₇Cl 126.58 106-43-4 Boiling point: 179°C; solvent intermediate
Benzene, 1-(bromomethyl)-4-methyl- -CH₂Br C₈H₉Br 185.06 104-81-4 logP = 3.25; alkylating agent in synthesis
Benzene, 1-(ethenylsulfonyl)-4-methyl- -SO₂CH=CH₂ C₉H₁₀O₂S 182.24 5535-52-4 Electrophilic reagent for polymer crosslinking

Key Observations :

  • Steric Effects : The butyltelluro group introduces significant steric bulk compared to smaller substituents like -Cl or -CH₂Br, which may influence reaction selectivity .
  • Stability : Tellurium compounds are generally less stable than sulfur analogs due to weaker C-Te bonds (bond dissociation energy ~50 kcal/mol for C-Te vs. ~65 kcal/mol for C-S) .

Physicochemical Properties

  • Hydrophobicity : The butyltelluro group is expected to increase hydrophobicity compared to -Cl or -SO₂CH=CH₂. For example, 1-(butylthio)-4-methylbenzene has a logP of ~3.5 , while 1-chloro-4-methylbenzene is less hydrophobic (logP ~2.8) .
  • Thermal Stability: Chlorinated derivatives (e.g., 1-chloro-4-methylbenzene) exhibit higher thermal stability (boiling point 179°C) compared to organotellurium compounds, which may decompose at moderate temperatures .

Research Findings and Challenges

  • Toxicity: Organotellurium compounds are more toxic than sulfur or halogenated analogs, requiring stringent handling protocols .
  • Spectroscopic Analysis : Mass spectrometry (MS) and HPLC methods used for sulfur analogs (e.g., 1-(bromomethyl)-4-methylbenzene ) may require optimization for tellurium’s higher atomic mass and isotopic pattern.
  • Synthesis : Silver-catalyzed rearrangements, as seen in sulfinate ester synthesis , could be adapted for tellurium analogs, but tellurium’s lower nucleophilicity may necessitate alternative catalysts.

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